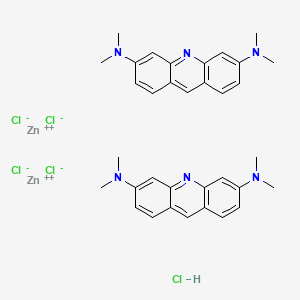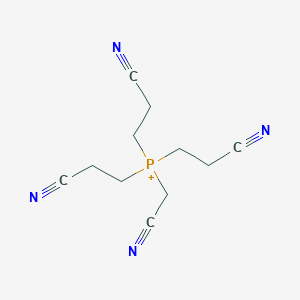
Tri(2-cyanoethyl)(cyanomethyl)phosphonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri(2-cyanoethyl)(cyanomethyl)phosphonium is a chemical compound with the molecular formula C11H14N4P+ It is known for its unique structure, which includes three 2-cyanoethyl groups and one cyanomethyl group attached to a phosphonium center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri(2-cyanoethyl)(cyanomethyl)phosphonium typically involves the reaction of phosphine with acrylonitrile under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process involves continuous monitoring and adjustment of parameters to maintain the desired quality of the product.
化学反应分析
Types of Reactions
Tri(2-cyanoethyl)(cyanomethyl)phosphonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The cyanoethyl and cyanomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a wide range of phosphonium salts with different functional groups.
科学研究应用
Tri(2-cyanoethyl)(cyanomethyl)phosphonium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Tri(2-cyanoethyl)(cyanomethyl)phosphonium exerts its effects involves interactions with molecular targets and pathways. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modification of existing ones. These interactions are mediated by the electronic properties of the phosphonium center and the attached cyano groups.
相似化合物的比较
Similar Compounds
Tri(2-cyanoethyl)phosphine: Similar in structure but lacks the cyanomethyl group.
Tri(cyanomethyl)phosphine: Contains three cyanomethyl groups instead of cyanoethyl groups.
Tri(2-cyanoethyl)(methyl)phosphonium: Contains a methyl group instead of a cyanomethyl group.
Uniqueness
Tri(2-cyanoethyl)(cyanomethyl)phosphonium is unique due to the presence of both cyanoethyl and cyanomethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of chemical reactions and applications compared to similar compounds.
属性
分子式 |
C11H14N4P+ |
|---|---|
分子量 |
233.23 g/mol |
IUPAC 名称 |
tris(2-cyanoethyl)-(cyanomethyl)phosphanium |
InChI |
InChI=1S/C11H14N4P/c12-4-1-8-16(11-7-15,9-2-5-13)10-3-6-14/h1-3,8-11H2/q+1 |
InChI 键 |
PAQBUHUBWMEIQA-UHFFFAOYSA-N |
规范 SMILES |
C(C[P+](CCC#N)(CCC#N)CC#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B12842646.png)
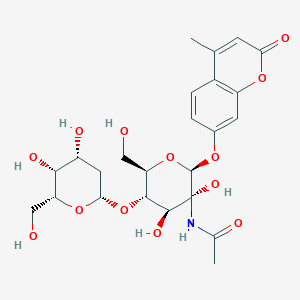

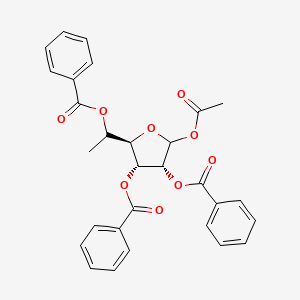

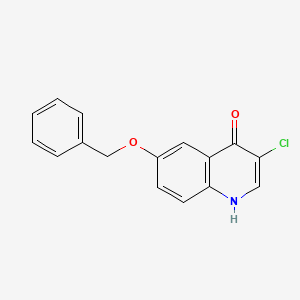
![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)


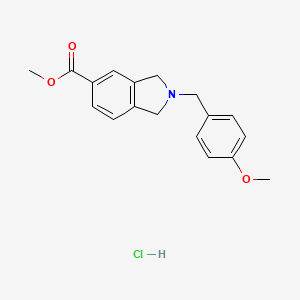
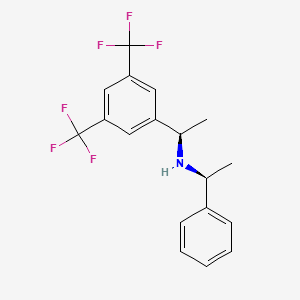
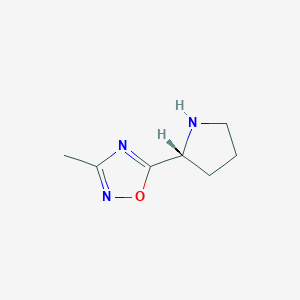
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
